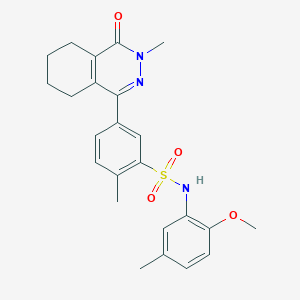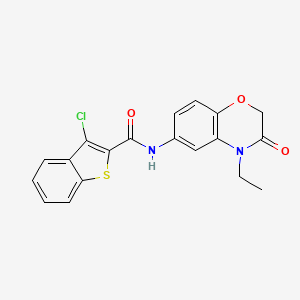![molecular formula C15H17ClN4O3 B11306439 Ethyl 4-[(7-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11306439.png)
Ethyl 4-[(7-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(7-クロロイミダゾ[1,2-a]ピリジン-2-イル)カルボニル]ピペラジン-1-カルボン酸エチルは、イミダゾ[1,2-a]ピリジン類に属する複雑な有機化合物です。 これらの化合物は、さまざまな生物活性を有することで知られており、しばしば医薬品研究開発に使用されます 。 構造中にイミダゾ[1,2-a]ピリジン骨格が存在することは、医薬品化学において貴重な化合物となっています .
製法
合成経路と反応条件
4-[(7-クロロイミダゾ[1,2-a]ピリジン-2-イル)カルボニル]ピペラジン-1-カルボン酸エチルの合成は、通常、特定の反応条件下で、2-アミノピリジンとα-ブロモケトンの縮合反応によって行われます 。 反応は、しばしばトリエチルアミンなどの塩基とトルエンまたは酢酸エチルなどの溶媒の存在下で行われます 。 反応条件は通常穏やかで金属フリーであるため、環境にやさしいプロセスとなっています .
工業的生産方法
工業的な設定では、この化合物の生産は、反応条件をより適切に制御し、収率を向上させることができる連続フローリアクターを使用してスケールアップすることができます 。 マイクロ波支援合成も、反応を加速し、効率を向上させるために採用されています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chloro group at the desired position on the imidazo[1,2-a]pyridine ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling with piperazine: The chlorinated imidazo[1,2-a]pyridine is then coupled with piperazine under reflux conditions in the presence of a suitable base.
Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
反応の種類
4-[(7-クロロイミダゾ[1,2-a]ピリジン-2-イル)カルボニル]ピペラジン-1-カルボン酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます.
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます.
置換: この化合物は、特にクロロ基において、メトキシドナトリウムやシアン化カリウムなどの試薬を使用して求核置換反応を起こすことができます.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素、過マンガン酸カリウム、水素化ホウ素ナトリウム、水素化アルミニウムリチウム、メトキシドナトリウム、シアン化カリウムなどがあります 。 反応は、通常、高い収率と選択性を確保するために、制御された温度と圧力の条件下で行われます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 例えば、酸化反応ではカルボン酸やケトンが生成される場合があり、還元反応ではアルコールやアミンが生成される場合があります .
科学研究への応用
4-[(7-クロロイミダゾ[1,2-a]ピリジン-2-イル)カルボニル]ピペラジン-1-カルボン酸エチルは、幅広い科学研究に用いられています。
科学的研究の応用
ETHYL 4-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for targeting infectious diseases and cancer.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
4-[(7-クロロイミダゾ[1,2-a]ピリジン-2-イル)カルボニル]ピペラジン-1-カルボン酸エチルの作用機序には、特定の分子標的や経路との相互作用が関与しています。 この化合物は、特定の酵素や受容体に結合することが知られており、その活性を調節することでさまざまな生物学的効果をもたらします 。 関与する正確な分子標的や経路は、特定の用途や研究されている生物学的システムによって異なります .
類似化合物との比較
4-[(7-クロロイミダゾ[1,2-a]ピリジン-2-イル)カルボニル]ピペラジン-1-カルボン酸エチルは、次のような他の類似化合物と比較することができます。
N-(ピリジン-2-イル)アミド: これらの化合物は、ピリジン環も含まれており、同様の生物活性を有しています.
3-ブロモイミダゾ[1,2-a]ピリジン: これらの化合物は、イミダゾ[1,2-a]ピリジン骨格を共有しており、同様の用途に使用されます.
4-[(7-クロロイミダゾ[1,2-a]ピリジン-2-イル)カルボニル]ピペラジン-1-カルボン酸エチルの独自性は、その特定の構造にあります。この構造は、分子標的や経路との独自の相互作用を可能にし、独特の生物学的効果をもたらします .
特性
分子式 |
C15H17ClN4O3 |
|---|---|
分子量 |
336.77 g/mol |
IUPAC名 |
ethyl 4-(7-chloroimidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H17ClN4O3/c1-2-23-15(22)19-7-5-18(6-8-19)14(21)12-10-20-4-3-11(16)9-13(20)17-12/h3-4,9-10H,2,5-8H2,1H3 |
InChIキー |
DKDOVBAIVVDYRA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN3C=CC(=CC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306362.png)
![(4-methylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11306364.png)
![2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11306371.png)
![2-(3-methylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11306378.png)

![5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306383.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B11306387.png)
![N-(2-methylphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11306400.png)
methanone](/img/structure/B11306421.png)

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11306431.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11306433.png)
![N-[(4-methyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11306437.png)
![N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11306438.png)
